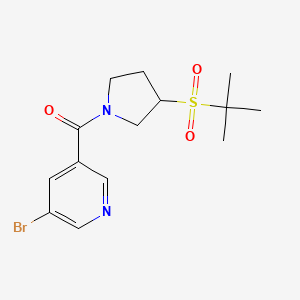

(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Description

The compound “(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone” is a pyridine-pyrrolidine hybrid featuring a methanone bridge connecting a 5-bromopyridin-3-yl group and a 3-(tert-butylsulfonyl)pyrrolidine moiety. The bromine atom at the pyridine ring enhances electrophilic reactivity, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) . The tert-butylsulfonyl group on the pyrrolidine introduces steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and binding interactions in biological systems .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S/c1-14(2,3)21(19,20)12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVDHGRMRMUBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Bromination: Introduction of a bromine atom to the pyridine ring.

Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.

Sulfonylation: Introduction of the tert-butylsulfonyl group to the pyrrolidine ring.

Coupling Reaction: Formation of the methanone linkage between the bromopyridine and the sulfonylated pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methanone linkage.

Reduction: Reduction reactions could potentially target the bromopyridine moiety or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the bromine atom on the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could result in various substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromopyridine and sulfonyl groups may enhance its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The bromopyridine moiety could facilitate binding to aromatic residues, while the sulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects: The tert-butylsulfonyl group in the target compound confers greater steric hindrance and polarity compared to phenyl or acetyl groups in analogs . Bromine Position: Bromine at the 5-position on pyridine (as in the target) is less sterically hindered than bromine at the 2-position (e.g., 1-(5-Bromo-2-methylpyridin-3-yl)ethanone), which could enhance reactivity in cross-coupling reactions .

Synthetic Accessibility: Analogs like 1-(5-Bromo-2-methylpyridin-3-yl)ethanone are synthesized via microwave-assisted Suzuki coupling , suggesting the target compound might require similar palladium-catalyzed methodologies. However, the tert-butylsulfonyl group may necessitate protective-group strategies due to its sensitivity to strong acids/bases .

Biological Activity: Pyrrolidine-derived compounds with sulfonyl groups (e.g., cannabinoid analogs in ) show modulated receptor binding compared to non-sulfonated derivatives. The target’s sulfonyl group could similarly fine-tune interactions with biological targets.

Research Findings and Data Gaps

- Physical Properties : Melting points, solubility, and stability data for the target compound are absent in the provided evidence. Extrapolation from analogs suggests moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl group .

- Reactivity : Bromopyridine derivatives are widely used in cross-coupling reactions, but the tert-butylsulfonyl group’s impact on such reactions remains unstudied .

- Biological Data: No direct activity data exist for the target compound. However, pyrrolidine-sulfonyl hybrids in cannabinoid research exhibit structure-dependent potency, with longer carbon chains (4–6 carbons) optimizing receptor affinity .

Biological Activity

(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound notable for its unique structure, which combines a bromopyridine moiety with a pyrrolidine ring substituted by a tert-butylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The compound's molecular formula is , with a molecular weight of 363.28 g/mol. Its structure allows for various chemical modifications, making it a versatile building block in drug development and materials science.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.28 g/mol |

| IUPAC Name | (5-bromopyridin-3-yl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone |

| CAS Number | 1448069-45-1 |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes and receptors. The bromopyridine moiety may enhance binding affinity to aromatic residues in proteins, while the sulfonyl group can improve solubility and bioavailability, potentially leading to increased pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies have shown that pyridine derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are expected to mirror these findings due to structural similarities.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Similar compounds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Further research into the specific pathways affected by this compound could provide insights into its therapeutic applications in inflammatory diseases.

Case Studies

A recent study investigated the biological activity of related pyridine derivatives in cancer treatment. The findings indicated that these compounds could significantly reduce tumor size in xenograft models, suggesting that this compound may possess similar therapeutic potential if tested under comparable conditions .

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing that modifications in the pyridine structure could enhance activity against resistant bacterial strains . This highlights the importance of structural variations in optimizing biological activity.

Q & A

Q. What are the key steps and challenges in synthesizing (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone?

The synthesis typically involves:

Acylation : Reacting 5-bromonicotinic acid derivatives (e.g., acyl chlorides) with pyrrolidine intermediates under controlled conditions.

Sulfonylation : Introducing the tert-butylsulfonyl group via sulfonyl chloride reactions in aprotic solvents like dichloromethane.

Coupling : Using cross-coupling catalysts (e.g., palladium-based) to link the bromopyridine and sulfonylated pyrrolidine moieties.

Challenges : Low yields due to steric hindrance from the tert-butyl group or side reactions involving the bromine atom. Optimization of reaction time, temperature (e.g., 60–80°C), and solvent polarity is critical .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) and carbon hybridization.

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and torsional angles in the pyrrolidine ring.

- Mass Spectrometry : Confirms molecular weight (expected: ~385 g/mol) and fragmentation patterns .

Q. What functional groups influence its reactivity and biological activity?

Q. Which purification methods are effective for isolating this compound?

Q. How are spectroscopic data interpreted to confirm purity and identity?

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1150 cm (S=O stretch).

- UV-Vis : Absorbance maxima near 270 nm (aromatic π→π* transitions).

- Elemental Analysis : Validates C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed?

Q. What computational methods predict its interaction with biological targets?

Q. How to resolve discrepancies between computational predictions and experimental reactivity?

Q. What strategies identify its mechanism of action in biological systems?

- Kinetic Assays : Measure IC values against purified enzymes (e.g., proteases).

- SPR Biosensing : Quantify binding affinity (K) in real-time.

- CRISPR-Cas9 Knockouts : Validate target specificity in cellular models .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : DSC shows decomposition above 200°C.

- Photodegradation : UV light exposure leads to 10% degradation over 48 hours (monitored by HPLC).

- Solution Stability : Stable in DMSO for >6 months at -20°C, but hydrolyzes in aqueous buffers (pH <5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.